![molecular formula C11H9NO4 B1453181 methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate CAS No. 106660-13-3](/img/structure/B1453181.png)
methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate
Overview
Description
Methyl acetate, also known as MeOAc, acetic acid methyl ester or methyl ethanoate, is a carboxylate ester with the formula CH3COOCH3 . It is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers .
Synthesis Analysis
Methyl acetate is produced industrially via the carbonylation of methanol as a byproduct of the production of acetic acid . Methyl acetate also arises by esterification of acetic acid with methanol in the presence of strong acids such as sulfuric acid .Molecular Structure Analysis
Methyl acetate is a Lewis base that forms 1:1 adducts with a variety of Lewis acids. It is classified as a hard base and is a base in the ECW model with EB =1.63 and CB = 0.95 .Chemical Reactions Analysis
In the esterification kinetics of acetic acid with methanol, three different kinetic models were applied to the experimental data, the best fit being the Eley – Rideal mechanism .Physical And Chemical Properties Analysis
Methyl acetate is a flammable liquid with a characteristically pleasant smell reminiscent of some glues and nail polish removers . It is a Lewis base that forms 1:1 adducts with a variety of Lewis acids .Scientific Research Applications
1. Importance in Organic Synthesis and Biological Activities
Methyl (2E)-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)acetate and its related compounds are significant in organic chemistry due to their utility in synthesizing a wide range of bioactive molecules. For instance, benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites found in several important crops like maize and wheat, exhibiting roles in allelopathy and defense against biological threats. The backbone of these compounds, the 1,4-benzoxazin-3-one structure, is particularly noted for its potential as a scaffold in designing new antimicrobial agents, showcasing activities against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018). Additionally, the synthesis of benzoxazines and their derivatives plays a crucial role in medicinal chemistry, offering a variety of biological activities like antimicrobial, antioxidant, and anticancer properties, thus highlighting their importance as privileged scaffolds in drug development (Tang, Tan, Chen, & Wan, 2022).
2. Potential in Antimicrobial and Antifungal Applications
Exploring the antimicrobial potential of benzoxazinoids further, the derivatives of the 1,4-benzoxazin-3-one have been demonstrated to lack significant potency as standalone antimicrobial agents. However, synthetic derivatives of this scaffold have shown potent antimicrobial activities, suggesting its utility in the development of novel antimicrobial compounds. This indicates the significance of the molecular structure in mediating biological activities and offers a pathway for designing antimicrobial agents with lower minimum inhibitory concentration (MIC) values, emphasizing the role of structural manipulation in enhancing biological efficacy (de Bruijn, Gruppen, & Vincken, 2018).
3. Role in Plant Defense Mechanisms
The synthesis and application of benzoxazinoids extend beyond medicinal chemistry, playing a critical role in the plant defense mechanism. These compounds serve as natural defense metabolites in certain plants, deterring pests and inhibiting the growth of competing plant species through allelopathy. The diversity in the biological activities of benzoxazinoids, including insecticidal and antimicrobial effects, underscores the ecological significance of these compounds. The understanding of benzoxazinoids' biosynthesis and their functional roles in plants not only enhances our knowledge of plant biology but also opens avenues for agricultural applications, such as developing natural pest deterrents and improving crop resistance to diseases (de Bruijn, Gruppen, & Vincken, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2E)-2-(3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)6-9-11(14)12-7-4-2-3-5-8(7)16-9/h2-6H,1H3,(H,12,14)/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMQHDIICKBXEF-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132881 | |
Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106660-13-3 | |
Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106660-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-ylidene)-, methyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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